1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone hydrochloride is a chemical compound characterized by its unique spirocyclic structure, which includes a seven-membered ring containing two nitrogen atoms. This compound is significant in various scientific fields due to its interesting chemical properties and potential biological activities. The molecular formula for this compound is C7H13ClN2O, and its hydrochloride form enhances its solubility and stability in various applications.
The compound is classified under spirocyclic compounds and diazaspiro compounds, which are known for their complex structures and diverse applications in organic synthesis and medicinal chemistry. The synthesis and characterization of 1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone hydrochloride have been documented in various scientific literature, highlighting its relevance in chemical research and pharmaceutical development.
The synthesis of 1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone hydrochloride typically involves the reaction of a spirocyclic amine with an acyl chloride in the presence of a base. This reaction is usually conducted under inert atmospheric conditions to minimize side reactions. The key steps in the synthesis are as follows:
The molecular structure of 1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone hydrochloride features a spirocyclic framework that contributes to its unique properties. The InChI (International Chemical Identifier) for this compound is:
The InChI Key is RMZXKKRADUUSOZ-UHFFFAOYSA-N, which provides a unique identifier for database searches. This compound's structural uniqueness allows it to interact with biological systems in specific ways.
1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone hydrochloride can undergo several types of chemical reactions:
The specific conditions for these reactions vary based on the desired products but generally involve controlling temperature, solvent choice, and reactant ratios to maximize yield and minimize byproducts.
The mechanism of action of 1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone hydrochloride involves its interaction with specific molecular targets within biological systems. The spirocyclic structure allows it to bind effectively to certain enzymes or receptors, modulating their activity:
The melting point, boiling point, and specific reactivity data may vary depending on synthesis methods and purity levels but are essential for characterizing the compound's behavior in different environments.
1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone hydrochloride has several notable applications:
Spirocyclic diamines occupy a distinct niche in molecular design due to their unique combination of geometric constraints and functional group presentation. The defining feature of these motifs is the presence of two nitrogen atoms positioned within a rigid, three-dimensional framework, enabling precise control over the spatial orientation of exit vectors. This geometric control is crucial for optimizing interactions with biological targets, as demonstrated in structure-based drug design campaigns targeting enzymes like SHP2. In these cases, spirocyclic cores maintain critical hydrogen-bonding functional groups in optimal conformations, significantly improving cellular efficacy compared to more flexible analogs [1].
The incorporation of small rings, particularly four-membered azetidines within spiro[3.3]heptane systems, creates a densely packed molecular space. This structural feature enhances metabolic stability by reducing the conformational flexibility associated with oxidative metabolism while simultaneously lowering lipophilicity (logD) through increased basicity and polarity [4] [9]. The gem-dimethyl effect inherent in spirocyclic systems further contributes to metabolic stability by sterically shielding vulnerable C-H bonds from enzymatic oxidation.
Table 1: Key Molecular Properties of Representative Spirocyclic Diamines Compared to Piperazine
Spiro System | Fsp3 | Vector Geometry | Key Property Enhancements |
---|---|---|---|
Piperazine | 0.40 | Coplanar termini (~0° dihedral) | Moderate metabolic stability, predictable SAR |
2,6-Diazaspiro[3.3]heptane | 0.71 | Orthogonal termini (90° twist), increased N-N distance (~1.3 Å) | ↑ Metabolic stability (↓HLM clearance), ↓logD7.4 (Δ = -0.9 to -1.2), ↑ Selectivity [4] [9] |
1,9-Diazaspiro[5.5]undecane | 0.83 | Extended spatial separation | Dual ACC1/ACC2 inhibition (IC50 = 1-3 nM), improved oral bioavailability (71% in rats) [3] |
Quantum mechanical analyses reveal profound conformational differences between traditional diamines and their spirocyclic counterparts. For example, 2,6-diazaspiro[3.3]heptane exhibits a characteristic 90° twist between its functionalization vectors, positioning substituents approximately 1.3 Å farther apart compared to piperazine. This altered geometry disrupts planarity and dramatically impacts binding interactions and physicochemical behavior [4] [9]. In practical applications, such as the development of Melanin Concentrating Hormone Receptor 1 (MCHr1) antagonists, replacing morpholine with 2-oxa-6-azaspiro[3.3]heptane (a related oxygen/nitrogen-containing spirocycle) lowered logD by 1.2 units, improved selectivity over the hERG channel, and significantly reduced turnover in human hepatocytes—transformative changes that facilitated the advancement of clinical candidate AZD1979 [1] [9]. Similarly, spiro-fused 1,9-diazaspiro[5.5]undecane derivatives demonstrated potent inhibition of acetyl-CoA carboxylase (ACC), a target for obesity and type 2 diabetes, with IC50 values reaching 1.0 nM against ACC2, coupled with favorable pharmacokinetic profiles in vivo [3].
Piperazine ranks as the fourth-most prevalent nitrogen heterocycle in marketed pharmaceuticals, prized for its synthetic versatility, water solubility, and ability to serve as a solubilizing linker or hydrogen-bond acceptor/donor. However, its metabolic vulnerabilities (N-oxidation, N-dealkylation) and conformational flexibility often limit its utility in advanced leads. 2,6-Diazaspiro[3.3]heptane has emerged as a highly effective, three-dimensional bioisostere for piperazine, addressing these limitations while preserving desirable nitrogen basicity [4] [7].
The bioisosteric relationship stems from comparable pKa values (both are secondary diamines with pKa1 ~9-10), but the spirocyclic system imposes significant conformational constraints. The most profound advantage lies in its dramatic reduction of lipophilicity. Despite adding a single carbon atom relative to piperazine, 2,6-diazaspiro[3.3]heptane incorporation consistently lowers measured logD7.4 by 0.9 to 1.2 units in matched molecular pairs. This counterintuitive effect arises from increased basicity due to reduced inductive electron withdrawal from the γ-nitrogen (compared to piperazine's β-nitrogen), enhancing protonation and aqueous solubility at physiological pH [4] [9]. Additionally, the quaternary spiro-carbon and reduced number of methylene groups elevate Fsp3 from ~0.40 in piperazine to ~0.71, a substantial increase linked to improved clinical translatability [1] [4].
Table 2: Structure-Activity Relationship (SAR) Studies Demonstrating Piperazine to 2,6-Diazaspiro[3.3]heptane Replacement Effects
Parent Compound (Piperazine) | Spiro Analog (2,6-Diazaspiro[3.3]heptane) | ΔlogD7.4 | Key Biological & Physicochemical Changes |
---|---|---|---|
Olaparib (20a) | 197 (20b) | Not Reported | ↓ 2-fold PARP-1 potency; ↑ >10-fold selectivity across PARP family; ↓ DNA damage & cytotoxicity [1] |
PB28 Analogue (1) | Spiro Analogue (2c) | ↓ ~1.0 (estimated) | ↓ σ2R affinity (Ki = 120 nM vs 1.5 nM); ↑ σ1R affinity; Altered vector geometry disrupts key π-stacking [7] |
IRAK4 Inhibitor (5a) | Spiro Analogue (5b) | -0.7 | ↑ pKa (+0.6); ↓ Cell potency (ΔpIC50 = -0.4); ↑ Cell LLE (+0.3); ↓ Permeability (3-fold) [9] |
GPR119 Agonist (Central Core) | Spiro Replacement | ↓ ~0.8-1.0 | ↑ Metabolic stability (↓ HLM clearance); ↓ Off-target activity; Requires scaffold re-optimization due to vector displacement [9] |
Synthetic routes to functionalized 2,6-diazaspiro[3.3]heptanes have evolved significantly. Scalable approaches include:
The impact of this bioisosteric replacement is vividly illustrated in the PARP inhibitor Olaparib. Substituting its terminal piperazine with 2,6-diazaspiro[3.3]heptane yielded analog 197. While this change caused a modest (2-fold) reduction in PARP-1 potency, it dramatically enhanced selectivity across the PARP enzyme family. This improved selectivity profile translated into reduced DNA damage and cytotoxicity in cellular models, highlighting the therapeutic advantage of the spirocyclic system in mitigating off-target effects [1]. Similarly, in the development of σ2 receptor ligands, replacing a piperazine core with 2,6-diazaspiro[3.3]heptane within a benzimidazolone series significantly altered receptor affinity and selectivity profiles. Computational docking using the σ2R/TMEM97 crystal structure revealed that the altered vector geometry disrupted critical π-stacking interactions with TYR150, rationalizing the observed reduction in σ2R affinity [7].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8